molecular formula C22H28O5 B008731 Hancinol CAS No. 108864-50-2

Hancinol

Cat. No. B008731
M. Wt: 372.5 g/mol
InChI Key: JBYGAWPYVWTNRG-KTHGADAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hancinol is a naturally occurring compound that has been recently discovered to have potential therapeutic applications. Hancinol is a type of sesquiterpene lactone that is isolated from the plant Hancornia speciosa. The plant is commonly found in the tropical regions of South America and has been used in traditional medicine to treat various ailments. The purpose of Additionally, future directions for research on Hancinol will be explored.

Scientific Research Applications

Hancinol has been the focus of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research has been the anti-inflammatory properties of Hancinol. Studies have shown that Hancinol can reduce inflammation by inhibiting the production of inflammatory cytokines. This makes Hancinol a potential candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has been the anti-cancer properties of Hancinol. Studies have shown that Hancinol can induce apoptosis (programmed cell death) in cancer cells. This makes Hancinol a potential candidate for the development of anti-cancer drugs.

Mechanism Of Action

The mechanism of action of Hancinol is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. For example, Hancinol can inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, Hancinol can activate the MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.

Biochemical And Physiological Effects

Hancinol has been shown to have several biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines. Additionally, Hancinol can induce apoptosis in cancer cells by activating caspase enzymes. Hancinol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using Hancinol in lab experiments is that it is a naturally occurring compound. This makes it less toxic than synthetic compounds and reduces the risk of side effects. Additionally, Hancinol has been shown to have low toxicity in animal studies, which makes it a potential candidate for clinical trials.
One of the limitations of using Hancinol in lab experiments is its low yield from plant material. This can make the synthesis process challenging and expensive. Additionally, the mechanism of action of Hancinol is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Hancinol. One area of research is the development of Hancinol-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of Hancinol and to optimize its therapeutic potential. Finally, research is needed to explore the potential of Hancinol in other areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
Hancinol is a naturally occurring compound that has potential therapeutic applications. The synthesis of Hancinol involves the extraction of the compound from the Hancornia speciosa plant. Hancinol has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves modulating various signaling pathways in cells. Hancinol has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for research on Hancinol, including the development of Hancinol-based drugs and further studies to optimize its therapeutic potential.

Synthesis Methods

The synthesis of Hancinol involves the extraction of the compound from the leaves and stem bark of the Hancornia speciosa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The extract is then purified using various techniques such as column chromatography or HPLC to obtain pure Hancinol. The yield of Hancinol from the plant material is relatively low, which makes the synthesis process challenging.

properties

CAS RN

108864-50-2

Product Name

Hancinol

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,4R,5R,7S)-6-(3,4-dimethoxyphenyl)-4-hydroxy-3-methoxy-4,7-dimethyl-1-prop-2-enylbicyclo[3.2.1]oct-2-en-8-one

InChI

InChI=1S/C22H28O5/c1-7-10-22-12-17(27-6)21(3,24)19(20(22)23)18(13(22)2)14-8-9-15(25-4)16(11-14)26-5/h7-9,11-13,18-19,24H,1,10H2,2-6H3/t13-,18?,19-,21-,22+/m0/s1

InChI Key

JBYGAWPYVWTNRG-KTHGADAFSA-N

Isomeric SMILES

C[C@H]1C([C@H]2C(=O)[C@@]1(C=C([C@]2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

SMILES

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1C(C2C(=O)C1(C=C(C2(C)O)OC)CC=C)C3=CC(=C(C=C3)OC)OC

synonyms

1'-allyl-7-(3,4-dimethoxyphenyl)-4'-hydroxy-5'-methoxy-8-methyl-2'-oxobicyclo (3.2.1) oct-5'-ene
hancinol

Origin of Product

United States

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